molecular formula C9H7ClO3S2 B13884727 5-Methoxybenzo[B]thiophene-2-sulfonyl chloride

5-Methoxybenzo[B]thiophene-2-sulfonyl chloride

Cat. No.: B13884727
M. Wt: 262.7 g/mol
InChI Key: HYRUILDENNGLHR-UHFFFAOYSA-N
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Description

5-Methoxybenzo[B]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClO3S2 and a molecular weight of 262.73 g/mol . It is a sulfonyl chloride derivative of benzo[b]thiophene, which is a heterocyclic compound containing both sulfur and oxygen atoms in its structure. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybenzo[B]thiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-methoxybenzo[b]thiophene. One common method is the reaction of 5-methoxybenzo[b]thiophene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality sulfonyl chloride derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Methoxybenzo[B]thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and thiol derivatives, depending on the nucleophile used in the substitution reactions .

Mechanism of Action

The mechanism of action of 5-Methoxybenzo[B]thiophene-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxybenzo[B]thiophene-2-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The methoxy group can also affect the compound’s solubility and interaction with other molecules, making it distinct from other sulfonyl chloride derivatives .

Properties

Molecular Formula

C9H7ClO3S2

Molecular Weight

262.7 g/mol

IUPAC Name

5-methoxy-1-benzothiophene-2-sulfonyl chloride

InChI

InChI=1S/C9H7ClO3S2/c1-13-7-2-3-8-6(4-7)5-9(14-8)15(10,11)12/h2-5H,1H3

InChI Key

HYRUILDENNGLHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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